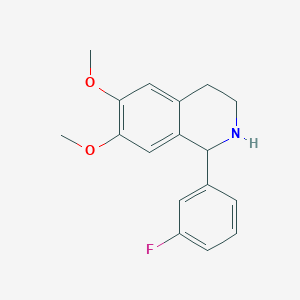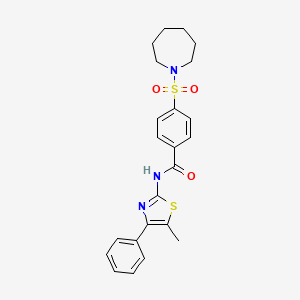
1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to the chemical structure of interest have demonstrated significant antimicrobial activities. For example, derivatives of quinazolin-4(3H)ones have shown efficacy against various microbial strains, indicating a potential role in antimicrobial drug development (Patel & Shaikh, 2011); (Desai et al., 2007); (Desai, Dodiya, & Shihora, 2011).
DNA-Binding and Anti-inflammatory Potential
Some quinazolinone derivatives exhibit DNA-binding properties and have been explored for potential anti-inflammatory and analgesic activities. This suggests a potential for these compounds in the development of treatments for inflammation-related disorders (Garofalo et al., 2010); (Farag et al., 2012).
Central Nervous System (CNS) and Cardiovascular System (CVS) Effects
Research has indicated that certain quinazolinone derivatives can impact the CNS and CVS. This suggests their potential utility in developing treatments targeting these systems (Pandey, Mukesh, Kumar, & Trivedi, 2008).
Antioxidant and Anticholinesterase Activities
Novel derivatives containing quinazolinone structures have shown promising antioxidant and anticholinesterase activities. This indicates their potential in treating oxidative stress-related diseases and disorders involving cholinesterase enzymes (Kurt et al., 2015).
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-3-32-20-11-6-17(7-12-20)27-24(31)28-18-8-13-22-21(14-18)23(30)29(15(2)26-22)19-9-4-16(25)5-10-19/h4-14H,3H2,1-2H3,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKYLCPOYLTBOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
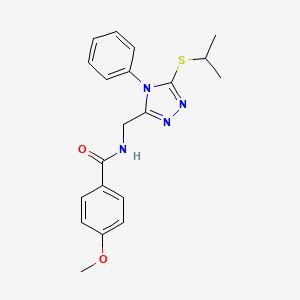
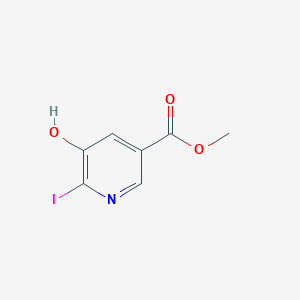
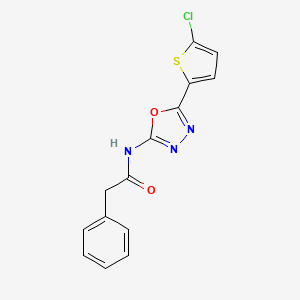
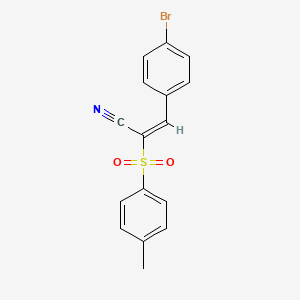
![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2391358.png)

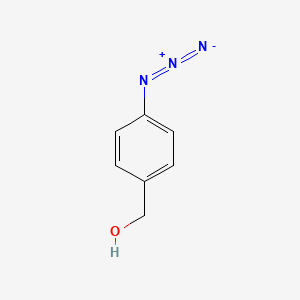
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B2391363.png)


![N-(2,5-dimethylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2391369.png)
![Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone](/img/structure/B2391371.png)
